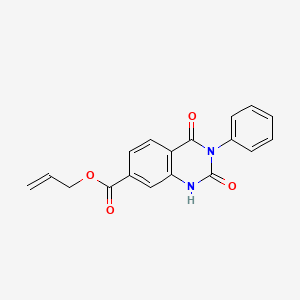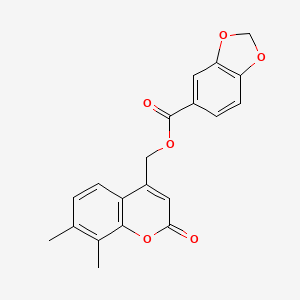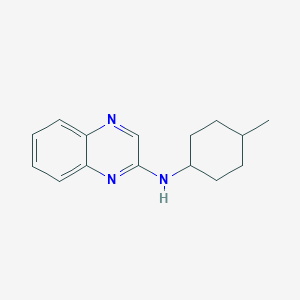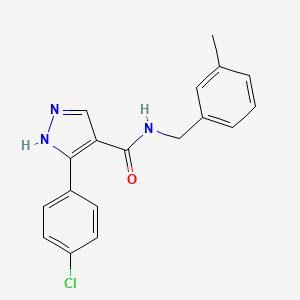![molecular formula C18H19NO3 B7540624 1-[(3-Phenoxyphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B7540624.png)
1-[(3-Phenoxyphenyl)methyl]pyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-Phenoxyphenyl)methyl]pyrrolidine-2-carboxylic acid, also known as CPPene, is a pyrrolidine derivative that has been extensively studied for its potential therapeutic applications. CPPene is a potent inhibitor of the enzyme protein kinase C (PKC), which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mécanisme D'action
1-[(3-Phenoxyphenyl)methyl]pyrrolidine-2-carboxylic acid acts as a potent inhibitor of PKC by binding to the catalytic domain of the enzyme. PKC is a family of serine/threonine kinases that play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. PKC is activated by various stimuli, including growth factors, hormones, and neurotransmitters. Once activated, PKC phosphorylates various downstream targets, leading to cellular responses. 1-[(3-Phenoxyphenyl)methyl]pyrrolidine-2-carboxylic acid inhibits the activation of PKC by preventing the binding of ATP to the catalytic domain of the enzyme.
Biochemical and Physiological Effects:
1-[(3-Phenoxyphenyl)methyl]pyrrolidine-2-carboxylic acid has been found to have various biochemical and physiological effects. In cancer, 1-[(3-Phenoxyphenyl)methyl]pyrrolidine-2-carboxylic acid has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In Alzheimer's disease, 1-[(3-Phenoxyphenyl)methyl]pyrrolidine-2-carboxylic acid has been found to improve cognitive function by reducing amyloid beta deposition and neuroinflammation. In stroke, 1-[(3-Phenoxyphenyl)methyl]pyrrolidine-2-carboxylic acid has been found to reduce brain damage by inhibiting neuronal cell death and reducing inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(3-Phenoxyphenyl)methyl]pyrrolidine-2-carboxylic acid has several advantages and limitations for lab experiments. The advantages include its potent PKC inhibition activity, its ability to inhibit the growth of various cancer cell lines, and its potential therapeutic applications in various diseases. The limitations include its low solubility in water, its potential toxicity, and its limited availability.
Orientations Futures
There are several future directions for the research on 1-[(3-Phenoxyphenyl)methyl]pyrrolidine-2-carboxylic acid. One direction is to improve the synthesis method of 1-[(3-Phenoxyphenyl)methyl]pyrrolidine-2-carboxylic acid to increase its yield and solubility. Another direction is to study its potential therapeutic applications in other diseases, such as diabetes, cardiovascular disease, and neurodegenerative diseases. Additionally, further studies are needed to understand the mechanism of action of 1-[(3-Phenoxyphenyl)methyl]pyrrolidine-2-carboxylic acid and its downstream targets. Finally, the development of 1-[(3-Phenoxyphenyl)methyl]pyrrolidine-2-carboxylic acid derivatives with improved pharmacological properties may lead to the discovery of novel therapeutic agents.
Méthodes De Synthèse
The synthesis of 1-[(3-Phenoxyphenyl)methyl]pyrrolidine-2-carboxylic acid involves the reaction of 3-phenoxybenzaldehyde with pyrrolidine-2-carboxylic acid in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to 1-[(3-Phenoxyphenyl)methyl]pyrrolidine-2-carboxylic acid using sodium borohydride. The yield of 1-[(3-Phenoxyphenyl)methyl]pyrrolidine-2-carboxylic acid obtained from this method is around 60%.
Applications De Recherche Scientifique
1-[(3-Phenoxyphenyl)methyl]pyrrolidine-2-carboxylic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and stroke. In cancer, PKC has been shown to play a crucial role in tumor progression, invasion, and metastasis. 1-[(3-Phenoxyphenyl)methyl]pyrrolidine-2-carboxylic acid has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In Alzheimer's disease, PKC has been implicated in the pathogenesis of the disease, and 1-[(3-Phenoxyphenyl)methyl]pyrrolidine-2-carboxylic acid has been found to improve cognitive function in animal models of the disease. In stroke, PKC has been shown to play a role in neuronal cell death, and 1-[(3-Phenoxyphenyl)methyl]pyrrolidine-2-carboxylic acid has been found to reduce brain damage in animal models of stroke.
Propriétés
IUPAC Name |
1-[(3-phenoxyphenyl)methyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c20-18(21)17-10-5-11-19(17)13-14-6-4-9-16(12-14)22-15-7-2-1-3-8-15/h1-4,6-9,12,17H,5,10-11,13H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXBAUSDIQDPBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Phenoxyphenyl)methyl]pyrrolidine-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(1,8-Diamino-5-cyano-6-piperidin-1-yl-2,7-naphthyridin-3-yl)sulfanyl]acetic acid](/img/structure/B7540569.png)


![[4-[(2,4,6-Trimethylphenyl)sulfonylamino]phenyl]urea](/img/structure/B7540591.png)
![N-[(3-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7540598.png)
![5-methyl-N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7540600.png)

![N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-2-(4-oxothieno[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B7540615.png)
![3-methyl-N-[(3-methylphenyl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B7540631.png)

![1-(2-methylpropanoyl)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]piperidine-4-carboxamide](/img/structure/B7540647.png)